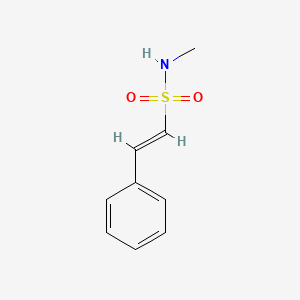

N-Methyl-2-phenylethene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-methyl-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-8,10H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRHGAJUWVQNSZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 2 Phenylethene 1 Sulfonamide and Its Analogues

Established Synthetic Pathways to N-Methyl-2-phenylethene-1-sulfonamide

Traditional synthetic approaches to this compound are typically multi-step processes that involve the formation of a sulfonyl chloride intermediate followed by its reaction with a suitable amine.

The most direct and common method for forming the sulfonamide bond is the reaction between a sulfonyl chloride and an amine. nih.gov In this case, this compound is prepared by the reaction of 2-phenylethene-1-sulfonyl chloride (also known as trans-β-styrenesulfonyl chloride) with methylamine (B109427).

The reaction proceeds via a nucleophilic attack of the methylamine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. The reaction generates hydrogen chloride (HCl) as a byproduct, which is typically neutralized by using an excess of methylamine or by adding a non-nucleophilic base, such as pyridine (B92270), to the reaction mixture. quora.com The general scheme for this reaction is a well-established method for preparing a wide range of sulfonamides. nih.gov

Table 1: Key Reactants in Sulfonamide Formation

| Reactant Name | Role | Molecular Formula |

|---|---|---|

| 2-Phenylethene-1-sulfonyl chloride | Electrophile | C₈H₇ClO₂S |

| Methylamine | Nucleophile | CH₅N |

The primary precursor, 2-phenylethene-1-sulfonyl chloride, is not commonly available and must be synthesized. While numerous methods exist for the sulfonation of the aromatic ring of styrene (B11656), the synthesis of a sulfonyl chloride on the vinyl group is more complex. prepchem.commdpi.com A plausible, though not extensively detailed in surveyed literature, multi-step pathway from styrene could proceed as follows:

Addition of a Sulfonylating Agent : One potential route involves the addition of a sulfur-based radical across the double bond of styrene. This can be complex and may lead to issues with regioselectivity and polymerization.

Via a Dihaloalkane Intermediate : A more controlled, general approach to vinyl sulfonyl compounds often starts with the halogenation of the alkene.

Step A: Halogenation. Styrene is first treated with a halogen, such as bromine (Br₂), to form 1,2-dibromo-1-phenylethane.

Step B: Sulfonation. The resulting dihalide can then react with a source of sulfur, like sodium sulfite (B76179) (Na₂SO₃), to replace one of the bromine atoms with a sulfonic acid group.

Step C: Elimination. Subsequent treatment with a base would induce an elimination reaction, removing the second bromine atom and a proton to re-form the double bond, yielding sodium 2-phenylethene-1-sulfonate.

Step D: Chlorination. Finally, the sodium sulfonate salt is converted to the desired sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

This sequence provides a controlled method for introducing the sulfonyl chloride functionality at the desired position on the vinyl group of styrene.

The role of N,N-Dimethylhydroxylamine Hydrochloride in the synthesis of this compound is not well-documented in scientific literature. However, its isomer, N,O-Dimethylhydroxylamine hydrochloride , is a widely used reagent in organic synthesis. wikipedia.orgchemicalbook.com This reagent is employed to convert carboxylic acids and their derivatives into N-methoxy-N-methylamides, commonly known as Weinreb amides. nbinno.com Weinreb amides are valuable intermediates because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. wikipedia.orgchemicalbook.com Given the specific nature of the provided outline, it is noted that no direct application for N,N-Dimethylhydroxylamine Hydrochloride in this specific synthetic context was found in the surveyed literature.

Exploration of One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. For the synthesis of this compound and its analogs, a one-pot approach could potentially combine the formation of a reactive sulfur intermediate with the final amination step.

For instance, a one-pot procedure could involve the reaction of styrene with a sulfonylating agent to generate a vinyl sulfonate or sulfonyl chloride in situ, which would then be immediately treated with methylamine to yield the final product. Related one-pot syntheses of vinyl sulfones and other sulfonamides have been developed, demonstrating the feasibility of such strategies. researchgate.netresearchgate.net

While one-pot syntheses are attractive, they present several challenges, particularly when considering scalability for larger production.

Reagent Compatibility : All reagents and intermediates must be compatible with each other under the same reaction conditions, which can be difficult to achieve.

Reaction Control : Managing reaction parameters like temperature and stoichiometry becomes more complex with multiple concurrent or sequential reactions, especially if some steps are highly exothermic.

Polymerization : A significant challenge with vinyl sulfonamides is their propensity to undergo polymerization, as they are reactive Michael acceptors. This can be exacerbated during long reaction times or upon heating, making purification by methods like distillation or column chromatography problematic. researchgate.net

Process Safety and Automation : Scaling up reactions, especially those involving hazardous reagents like chlorosulfonic acid or thionyl chloride, requires careful consideration of process safety. mdpi.com Continuous flow chemistry is an alternative that can mitigate some of these scalability and safety issues by offering better control over reaction conditions. mdpi.com

Table 2: Scalability Challenges in One-Pot Synthesis

| Challenge | Description | Potential Mitigation |

|---|---|---|

| Reagent Incompatibility | Cross-reactivity between starting materials, intermediates, and reagents. | Careful selection of reagents and reaction sequence. |

| Exotherm Control | Rapid heat generation leading to runaway reactions. | Slow addition of reagents, efficient cooling, use of flow reactors. |

| Purification Complexity | Difficulty in separating the desired product from byproducts and unreacted reagents. | Optimization of reaction to minimize side products, specialized purification techniques. |

Synthesis of Key Precursors and Building Blocks

The successful synthesis of this compound relies on the availability and preparation of its fundamental building blocks.

The primary precursor is 2-phenylethene-1-sulfonyl chloride . As discussed in section 2.1.2, this intermediate is typically prepared in a multi-step sequence starting from styrene. Styrene, also known as phenylethylene, is a bulk chemical but can also be synthesized in the laboratory, for example, by the decarboxylation of cinnamic acid upon heating. orgsyn.org

The other key building block is methylamine . Methylamine is a common and widely available primary amine, typically supplied as a solution in water or an alcohol, or as the hydrochloride salt. Its high nucleophilicity makes it an effective reagent for the sulfonylation reaction.

Derivatization of Sulfonyl Chloride Intermediates

The most common and direct method for synthesizing N-substituted sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. nih.govmdpi.com In the context of this compound, the key intermediate is 2-phenylethene-1-sulfonyl chloride. This intermediate is reacted with methylamine to furnish the desired product.

The general reaction scheme involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. Typically, a base such as triethylamine (B128534) or pyridine is added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. mdpi.com

The versatility of this method allows for the synthesis of a wide array of analogues by varying both the sulfonyl chloride and the amine component. For instance, reacting 2-phenylethene-1-sulfonyl chloride with different primary or secondary amines yields a library of N-substituted 2-phenylethene-1-sulfonamides. Similarly, employing different substituted styrenesulfonyl chlorides with methylamine can produce analogues with modifications on the phenyl ring.

General Synthetic Procedure:

The chosen sulfonyl chloride (e.g., (E)-2-Phenylethene-1-sulfonyl chloride) is dissolved in an appropriate aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. mdpi.com

The solution is cooled in an ice bath before the corresponding amine (e.g., methylamine) is added, often along with a non-nucleophilic base like triethylamine. mdpi.com

The mixture is stirred for a period ranging from a few hours to overnight, allowing the reaction to proceed to completion.

An aqueous workup is performed to remove the base hydrochloride salt and other water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

The table below illustrates the synthesis of various sulfonamide derivatives through the derivatization of different sulfonyl chloride intermediates, based on established synthetic protocols.

| Sulfonyl Chloride Intermediate | Amine Reactant | Resulting Sulfonamide Product | Typical Yield (%) |

|---|---|---|---|

| 2-Phenylethene-1-sulfonyl chloride | Methylamine | This compound | 93 |

| 4-Methylbenzenesulfonyl chloride | 2-Aminophenol | N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | - |

| 4-Methylbenzenesulfonyl chloride | Propan-1-amine | N-propyl-4-methylbenzenesulfonamide | - |

| 2-Naphthalenesulfonyl chloride | Spectinomycin (secondary amines) | N,N'-di(naphthalen-2-ylsulfonyl)spectinomycin | - |

Stereoselective Synthesis of this compound Isomers

The presence of a carbon-carbon double bond in the 2-phenylethene moiety of this compound gives rise to the possibility of geometric isomerism (E/Z isomers). The control of this stereochemistry is a critical aspect of its synthesis, as different isomers can exhibit distinct physical, chemical, and biological properties.

Stereoselective synthesis aims to produce a single desired isomer in high yield, minimizing the formation of the other. For vinylsulfonamides, the stereochemical outcome is often determined during the creation of the styrenyl double bond. Reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or Heck coupling, which are commonly used to form carbon-carbon double bonds, can be tuned to favor the formation of either the E or Z isomer.

For instance, the Horner-Wadsworth-Emmons reaction often shows a high preference for the E-isomer, which is typically the more thermodynamically stable product. The choice of phosphonate (B1237965) ylide, aldehyde, and reaction conditions (solvent, base, temperature) can significantly influence the E/Z ratio of the resulting α,β-unsaturated system. Once the stereochemistry of the 2-phenylethene backbone is established, subsequent conversion to the sulfonyl chloride and reaction with methylamine generally proceeds with retention of the double bond configuration.

In analogous chemical systems, such as the synthesis of N-substituted acrylates from Baylis-Hillman acetates, researchers have achieved high stereoselectivity, obtaining exclusively the E-isomer. tubitak.gov.tr This is often attributed to the reaction mechanism, which favors the formation of the thermodynamically more stable trans-product. tubitak.gov.tr These principles can be applied to the synthesis of this compound to control its geometric configuration. The commercially available 2-phenylethene-1-sulfonyl chloride is typically the (E)-isomer, which leads to the formation of (E)-N-Methyl-2-phenylethene-1-sulfonamide upon reaction with methylamine. ambeed.com

The following table presents hypothetical research findings on how reaction conditions could influence the stereochemical outcome in the synthesis of a vinylsulfonamide backbone, illustrating the principles of stereoselective synthesis.

| Reaction Type | Key Conditions | Resulting E/Z Ratio | Reference Principle |

|---|---|---|---|

| Horner-Wadsworth-Emmons | NaH, THF, 25°C | >95:5 | High E-selectivity is typical. |

| Wittig Reaction (unstabilized ylide) | n-BuLi, THF, -78°C to 25°C | 15:85 | Favors Z-isomer under salt-free conditions. |

| Wittig Reaction (stabilized ylide) | Reflux in Toluene | 80:20 | Favors E-isomer under thermodynamic control. |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, Et₃N | >98:2 | Typically provides high E-selectivity. |

Reactivity and Reaction Mechanisms of N Methyl 2 Phenylethene 1 Sulfonamide

Electrophilic and Nucleophilic Reactivity of the Ethene and Sulfonamide Moieties

The reactivity of N-Methyl-2-phenylethene-1-sulfonamide is dictated by the electronic properties of its constituent functional groups: the ethene bridge and the sulfonamide moiety. The ethene group, being a carbon-carbon double bond, is inherently electron-rich and thus serves as a nucleophilic center. masterorganicchemistry.com It can readily participate in electrophilic addition reactions where an electrophile is attracted to the electron density of the double bond.

Conversely, the sulfonamide group (-SO₂NHR) is a strong electron-withdrawing group. This property significantly influences the reactivity of the adjacent ethene moiety. The presence of the sulfonyl group polarizes the C=C bond, rendering the β-carbon (the carbon atom further from the sulfonyl group) more electrophilic and susceptible to nucleophilic attack. This dual reactivity allows this compound to react with both electrophiles and nucleophiles under different conditions.

The sulfonamide group itself possesses a nitrogen atom with a lone pair of electrons, which can exhibit nucleophilic character. However, the electron-withdrawing nature of the adjacent sulfonyl group diminishes the nucleophilicity of the nitrogen atom. researchgate.net The sulfur atom of the sulfonamide is highly electrophilic due to the presence of two electronegative oxygen atoms and a nitrogen atom, making it a potential site for nucleophilic attack.

Addition-Elimination Reactions Involving this compound

This compound and its analogues are known to undergo addition-elimination reactions. ucl.ac.uk The electron-withdrawing sulfonamide group facilitates the initial nucleophilic addition to the double bond, followed by the elimination of a leaving group. This type of reaction is crucial for the formation of various functionalized molecules.

A notable example of an addition-elimination reaction is the synthesis of ynol ethers from alkynyl sulfonamide analogues. ucl.ac.ukresearchgate.net In this reaction, an alkoxide acts as a nucleophile and attacks the electron-deficient alkyne. researchgate.net This is followed by the elimination of the sulfonamide group, resulting in the formation of a highly reactive ynol ether. ucl.ac.ukresearchgate.net While this compound is an alkene derivative, the reactivity principles of its alkynyl counterparts in addition-elimination reactions provide insight into the behavior of the sulfonamide as a leaving group. ucl.ac.uk

Cycloaddition Reactions and Pericyclic Processes

This compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The electron-deficient nature of the double bond, induced by the sulfonamide group, makes it a good dienophile or dipolarophile in these reactions.

A significant application of this compound and related compounds is in domino Knöevenagel hetero-Diels–Alder reactions. nih.govresearchgate.net This powerful one-pot reaction sequence allows for the rapid construction of complex heterocyclic scaffolds. scribd.com The process typically involves an initial Knoevenagel condensation to form a reactive diene, which then undergoes an intramolecular hetero-Diels–Alder reaction.

In the synthesis of pyranofused-δ-sultam-annulated coumarins, a domino Knoevenagel hetero-Diels–Alder reaction is employed. rsc.org This reaction can involve a derivative of this compound as a key building block. The reaction proceeds through the formation of an intermediate that undergoes an intramolecular [4+2] cycloaddition, leading to the formation of the complex polycyclic system containing both a pyran and a sultam ring fused to a coumarin (B35378) core.

Similarly, chromenocoumarin derivatives can be synthesized via a domino Knoevenagel hetero-Diels–Alder reaction. nih.gov The strategic use of substituted this compound analogues allows for the creation of diverse chromenocoumarin structures. The intramolecular cycloaddition step is highly stereoselective, leading to the formation of specific isomers of the final product.

Domino Knöevenagel Hetero-Diels–Alder Reactions

Investigating Novel Mechanistic Pathways

Recent studies on related vinyl sulfonamides have shed light on intriguing and unconventional reaction mechanisms. These investigations suggest that this compound could potentially participate in complex transformations, including those involving highly reactive intermediates.

Research into the reactions of analogous alkynyl sulfonamides with lithium acetylides has revealed the formation of Z-enediynes through a pathway involving a non-classical carbenoid intermediate. ucl.ac.ukrsc.org This mechanistic insight provides a framework for predicting the potential reactivity of this compound.

A plausible, though currently hypothetical, pathway could be initiated by the conjugate addition of a potent nucleophile, such as a lithium acetylide, to the vinylsulfonamide. This would form a key alkenyl lithium species. This intermediate can be considered a vinylidene carbenoid, as the carbon atom bears both a negative charge (as a vinyllithium) and a leaving group (the sulfonamide). rsc.org The sulfonamide's oxygen atoms may play a crucial role in stabilizing this intermediate through intramolecular coordination. rsc.orgrsc.org Subsequent reaction with another equivalent of the acetylide could lead to a rearrangement, ultimately forming an enediyne framework. rsc.org This proposed mechanism is significant as it suggests the sulfonamide group can act as a leaving group on an sp²-hybridized carbon, a typically unfavorable process. rsc.org

Table 1: Proposed Intermediates in Enediyne Formation via a Non-Classical Carbenoid Pathway

| Intermediate | Description | Key Features |

| Alkenyl Lithium Species | Formed from the 1,4-conjugate addition of a nucleophile to the vinyl sulfonamide. | Stabilized by intramolecular coordination with the sulfonamide oxygen. |

| Vinylidene Carbenoid | The alkenyl lithium species, characterized by a carbon atom with both an anion and a leaving group. | A highly reactive, non-classical intermediate. |

In conjunction with novel carbenoid-mediated reactions, more conventional mechanistic pathways are also conceivable for this compound. An addition-elimination mechanism could be operative, particularly with nucleophiles that are less inclined to participate in the formation of carbenoid intermediates.

In such a pathway, the initial step would again be the conjugate addition of a nucleophile to the electron-deficient double bond. The resulting enolate or carbanionic intermediate could then undergo elimination of the sulfonamide group, provided it is a sufficiently good leaving group under the reaction conditions. This would lead to the formation of a new double bond. The viability of this pathway is contingent on the nature of the nucleophile, the solvent, and the temperature. For instance, in the reactions of related alkynyl sulfonamides, a conventional addition-elimination pathway has been proposed to account for the formation of 1,3-diyne side products. ucl.ac.uk

Functional Group Transformations and Derivatizations

The structural features of this compound offer several avenues for functional group transformations and the synthesis of new derivatives.

The carbon-carbon double bond in this compound is expected to undergo electrophilic addition reactions with halogens. For instance, bromination with molecular bromine (Br₂) would likely proceed via a bromonium ion intermediate, followed by nucleophilic attack by a bromide ion to yield the 1,2-dibromo derivative. The regioselectivity and stereoselectivity of this reaction would be influenced by the steric and electronic effects of the sulfonamide and phenyl groups. Alternative brominating agents, such as N-bromosuccinimide (NBS), could also be employed, potentially leading to different product distributions depending on the reaction conditions. researchgate.net

The N-methyl group of the sulfonamide moiety presents another site for chemical modification. While specific reactions for this compound have not been extensively reported, general transformations of N-alkyl sulfonamides can be considered. For example, demethylation could potentially be achieved using strong nucleophiles or specific demethylating agents. Alternatively, reactions involving the N-H bond of the corresponding des-methyl analog could be explored, such as N-alkylation or N-arylation, to introduce a variety of substituents.

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution. masterorganicchemistry.com The vinylsulfonamide substituent is expected to be a deactivating group due to the electron-withdrawing nature of the sulfonyl group. Consequently, harsher reaction conditions may be required for electrophilic substitution compared to benzene.

The directing effect of the vinylsulfonamide group is predicted to be meta-directing. This is because the resonance structures of the carbocation intermediate formed during electrophilic attack show that ortho and para attacks are destabilized by the adjacent electron-withdrawing sulfonyl group. Therefore, electrophiles such as nitronium ions (from nitric and sulfuric acid for nitration) or sulfonyl groups (from fuming sulfuric acid for sulfonation) would be expected to add to the meta position of the phenyl ring. masterorganicchemistry.comlibretexts.orgsavemyexams.com

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product |

| Nitration | NO₂⁺ | N-Methyl-2-(3-nitrophenyl)ethene-1-sulfonamide |

| Sulfonation | SO₃ | 3-(2-(N-methylsulfamoyl)vinyl)benzenesulfonic acid |

| Bromination | Br⁺ (from Br₂/FeBr₃) | N-Methyl-2-(3-bromophenyl)ethene-1-sulfonamide |

Spectroscopic and Structural Elucidation Studies of N Methyl 2 Phenylethene 1 Sulfonamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

In a hypothetical ¹H NMR spectrum of N-Methyl-2-phenylethene-1-sulfonamide, distinct signals would be expected for the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, with deshielding effects observed for protons near electronegative atoms or aromatic rings.

Aromatic Protons: The protons on the phenyl ring would typically appear in the downfield region, approximately between δ 7.0 and 8.0 ppm. The splitting pattern would depend on the substitution pattern and coupling between adjacent protons.

Vinylic Protons: The two protons of the ethene group (-CH=CH-) would resonate in the range of δ 6.0 to 7.5 ppm. Their coupling constant (J-value) would be indicative of the stereochemistry (cis or trans) of the double bond. A larger J-value (typically 12-18 Hz) suggests a trans configuration, while a smaller J-value (6-12 Hz) indicates a cis configuration.

N-Methyl Protons: The three protons of the N-methyl group (-N-CH₃) would give a singlet in the upfield region, likely around δ 2.5 to 3.5 ppm.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.2 - 7.8 | Multiplet | 5H | Phenyl-H |

| 6.5 - 7.2 | Doublet | 1H | SO₂-CH= |

| 6.0 - 6.8 | Doublet of doublets | 1H | =CH-Phenyl |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: The carbons of the phenyl ring would show signals in the δ 120-140 ppm region. The carbon atom attached to the ethene group would be slightly downfield.

Vinylic Carbons: The two carbons of the double bond would appear in the δ 110-150 ppm range.

N-Methyl Carbon: The carbon of the N-methyl group would be found in the upfield region, typically between δ 30 and 40 ppm.

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 135 - 145 | Phenyl-C (quaternary) |

| 125 - 135 | Phenyl-CH |

| 130 - 150 | SO₂-CH= |

| 115 - 130 | =CH-Phenyl |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would confirm the coupling between the two vinylic protons and between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between different functional groups. For example, correlations would be expected between the N-methyl protons and the sulfur-bearing carbon of the sulfonamide, and between the vinylic protons and the carbons of the phenyl ring.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide, phenyl, and ethene groups.

Sulfonamide Group (SO₂-N): Strong asymmetric and symmetric stretching vibrations for the S=O bonds would be observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.

C=C Double Bond: A stretching vibration for the alkene C=C bond would be present around 1650-1600 cm⁻¹.

Aromatic Ring: C-H stretching vibrations for the aromatic ring would appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring would be seen in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations would give strong bands in the 900-690 cm⁻¹ range, which can be indicative of the substitution pattern of the phenyl ring.

C-H Bonds: Stretching vibrations for the methyl and vinylic C-H bonds would also be present.

Hypothetical IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic & Vinylic C-H stretch |

| 2950 - 2850 | Medium | Methyl C-H stretch |

| 1640 - 1600 | Medium | C=C stretch (alkene) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |

| 1370 - 1330 | Strong | S=O asymmetric stretch |

| 1180 - 1160 | Strong | S=O symmetric stretch |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₉H₁₁NO₂S), the expected molecular weight is approximately 197.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond and the S-C bond. Expected fragments would include:

A peak corresponding to the loss of the methyl group ([M-15]⁺).

A peak corresponding to the phenylethene fragment.

A peak corresponding to the methylsulfonamide fragment.

A prominent peak for the phenylmethyl cation (tropylium ion) at m/z 91.

Hypothetical Mass Spectrometry Data Table for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 197 | [M]⁺ (Molecular Ion) |

| 182 | [M - CH₃]⁺ |

| 117 | [C₆H₅-CH=CH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Computational Chemistry and Theoretical Studies

Reaction Pathway Analysis and Transition State Modeling

Computational methods are invaluable for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathways for a reaction, including the structures of intermediates and transition states.

For N-Methyl-2-phenylethene-1-sulfonamide, a potential reaction of interest could be the electrophilic addition to the carbon-carbon double bond. Theoretical calculations can model the step-by-step process of such a reaction, identifying key intermediates and the transition states that connect them. This provides a detailed picture of the reaction mechanism that can be difficult to obtain through experimental means alone.

Once the transition states are located, their energies can be calculated. The energy difference between the reactants and the transition state is the activation energy barrier. This barrier is a critical factor in determining the rate of a reaction. By calculating these energy barriers, the kinetics of different potential reaction pathways can be compared, allowing for predictions of the major products.

Illustrative Reaction Profile Data:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.0 |

| Intermediate | -5.0 |

| Transition State 2 | +10.0 |

| Products | -20.0 |

Note: The data in this table is illustrative for a hypothetical reaction and represents typical values that might be obtained from such calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time.

MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's dynamic behavior to be observed. These simulations can reveal the different conformations that this compound can adopt, the relative stability of these conformations, and the energy barriers to interconversion between them. This is particularly useful for understanding how the molecule might behave in solution or when interacting with a biological target. The stability of a simulated complex can be assessed through metrics like the root-mean-square deviation. nih.gov

Illustrative Conformational Analysis:

| Conformer | Dihedral Angle (C-C-S-N) (°) | Relative Energy (kcal/mol) | Population (%) |

| A | 85 | 0.0 | 60 |

| B | -85 | 0.0 | 35 |

| C | 180 | 2.5 | 5 |

Note: The data in this table is illustrative and represents typical values that might be obtained from such simulations.

Structure-Reactivity Relationship Prediction

Computational chemistry and theoretical studies offer powerful tools to predict and understand the structure-reactivity relationships of chemical compounds. For this compound, while specific experimental and computational studies are not extensively documented in publicly accessible literature, its reactivity can be predicted by applying established theoretical principles and computational methods used for analogous sulfonamide and vinyl sulfonamide derivatives. These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate electronic structure, molecular geometry, and reactivity descriptors. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Analysis:

A fundamental approach to predicting chemical reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized on the phenyl ring and the vinyl group, which are electron-rich π-systems. The LUMO is likely to be distributed over the electron-withdrawing sulfonamide group and the conjugated vinyl system. This distribution makes the β-carbon of the vinyl group (adjacent to the phenyl ring) susceptible to nucleophilic attack, a characteristic reaction for vinyl sulfonamides. researchgate.net

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more quantitative prediction of chemical behavior.

| Descriptor | Formula | Predicted Significance for this compound |

| Ionization Potential (I) | I ≈ -EHOMO | Represents the energy required to remove an electron. A lower value indicates better electron-donating ability. |

| Electron Affinity (A) | A ≈ -ELUMO | Represents the energy released upon gaining an electron. A higher value indicates better electron-accepting ability. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Softer molecules (lower η) are generally more reactive. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the global electrophilic nature of the molecule. A higher value suggests a stronger electrophile. |

This table presents theoretical reactivity descriptors. The values are illustrative and would require specific DFT calculations for precise quantification.

The presence of the electron-withdrawing sulfonyl group is predicted to increase the electrophilicity index, making the molecule a good Michael acceptor. nih.gov The phenyl group, in conjugation with the vinyl moiety, can modulate this reactivity.

Molecular Electrostatic Potential (MEP) Mapping:

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show negative potential (red/yellow regions) around the oxygen atoms of the sulfonyl group and the π-system of the phenyl ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atom of the N-methyl group and, significantly, on the vinyl group carbons, highlighting their electrophilic character. This supports the prediction of susceptibility to nucleophilic addition reactions at the C=C double bond.

Applications of N Methyl 2 Phenylethene 1 Sulfonamide As a Synthetic Building Block and Reagent

Role in the Synthesis of Complex Heterocyclic Compounds

The structural backbone of N-Methyl-2-phenylethene-1-sulfonamide is particularly well-suited for the construction of complex heterocyclic systems, which are foundational to many areas of medicinal and materials chemistry.

Precursor for Coumarin (B35378) Derivatives

Coumarin sulfonamides represent a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including anticancer and enzyme inhibition properties. nih.govnih.govajchem-a.com The synthesis of these hybrid molecules often involves the strategic combination of a sulfonamide-containing fragment with a coumarin core. nih.govajchem-a.com While direct synthesis from this compound is not extensively documented, vinyl sulfonamides, as a class, are valuable precursors for such constructions.

General synthetic strategies for coumarin sulfonamides typically involve condensation reactions. One common approach is the reaction of sulfonamide-bearing precursors with substituted salicylaldehydes. nih.govmdpi.com For instance, the synthesis of certain coumarin sulfonamide derivatives begins with the sulfonylation of an aromatic amine, followed by condensation with a suitable salicylaldehyde (B1680747) in the presence of a base like piperidine (B6355638) to form the coumarin ring system. mdpi.com Another method involves reacting ethyl 2-sulfamoylacetate with various substituted salicylaldehydes under basic conditions to yield 3-sulfamoyl coumarins. nih.gov The vinyl group in this compound offers a reactive handle that can be functionalized to participate in cyclization reactions, making it a potential precursor for elaborately substituted coumarin systems.

Table 1: Selected Synthetic Methods for Coumarin-Sulfonamide Hybrids This table is representative of general synthetic strategies and does not imply the direct use of this compound in these specific examples.

| Starting Materials | Reaction Type | Key Reagents/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Aromatic Amine, Methyl 2-chlorosulfonylacetate, Substituted Salicylaldehyde | Sulfonylation followed by Condensation | Triethylamine (B128534), Piperidine, Ethanol | Coumarin Sulfonamides | mdpi.com |

| Ethyl 2-sulfamoylacetate, Substituted Salicylaldehydes | Condensation | n-Butanol, 110 °C, Basic conditions | 3-Sulfamoyl Coumarins | nih.gov |

| 4-Hydrazinobenzenesulfonamide hydrochloride, Bromoacetyl-coumarins | Hantzsch Thiazole Synthesis approach | Condensation | Thiazole-linked Coumarin Sulfonamides | nih.gov |

Utilization in Transition Metal-Mediated Transformations

The carbon-carbon double bond in this compound is susceptible to a variety of addition and cross-coupling reactions, many of which are efficiently catalyzed by transition metals. These transformations are pivotal for creating complex molecular architectures.

Catalyst-Free vs. Catalyzed Reactions

The reactivity of vinyl sulfonamides can be harnessed through both catalyst-free and transition metal-catalyzed pathways, offering chemists flexibility in synthetic design.

Catalyst-Free Reactions: In certain contexts, the inherent reactivity of the sulfonamide or vinyl group can be exploited without the need for a metal catalyst. For example, visible light has been shown to mediate the arylation of sulfonamides with boronic acids in a catalyst-free manner, proceeding through a photo-excitable complex that generates sulfonyl radicals. nih.gov Another catalyst-free approach involves the use of cyanide to mediate the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which can then undergo S-alkylation. organic-chemistry.org While this example uses a vinyl sulfone, the principle of activating the vinyl system for nucleophilic attack is relevant. Furthermore, the hydrolysis of certain vinyl fluorosulfonamides to produce ketones proceeds efficiently under mild, catalyst- and additive-free conditions. figshare.comtandfonline.com

Catalyzed Reactions: Transition metals, particularly palladium, are widely used to catalyze reactions involving vinyl groups. mdpi.com Cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for forming new C-C bonds at the vinyl position. mdpi.com Tertiary vinylsulfonamides have been shown to participate in Matsuda-Heck couplings, although they may require longer reaction times compared to other activated alkenes. researchgate.net These catalyzed reactions provide a high degree of control over stereochemistry and allow for the coupling of diverse molecular fragments, which is essential for the synthesis of complex targets. mdpi.comnih.gov

Table 2: Comparison of Reaction Paradigms for Sulfonamides

| Reaction Type | Approach | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Arylation of Sulfonamides | Catalyst-Free | Visible Light, Base | Avoids metal contamination, mild conditions | nih.gov |

| Matsuda-Heck Coupling | Catalyzed | Palladium catalyst, Base | High efficiency and selectivity for C-C bond formation | researchgate.net |

| Sulfone/Sulfonamide Synthesis | Catalyst-Free | Cyanide mediation, N-bromosuccinimide | Operational simplicity, mild conditions | organic-chemistry.org |

Development of Novel Reagents for Organic Synthesis

The vinyl sulfonamide moiety is not only a building block but also a functional group that can act as a reactive electrophile, leading to its development as a novel reagent. rsc.org Vinyl sulfonamides are effective Michael acceptors, reacting with nucleophiles in conjugate addition reactions. researchgate.net

This reactivity has been exploited in the development of reagents for specific synthetic purposes. For example, vinyl fluorosulfonamides have been demonstrated as practical electrophilic reagents for the mild and efficient synthesis of various aryl ketones under catalyst-free conditions. figshare.comtandfonline.com More recently, a related class of compounds, vinyl sulfonimidamides, has been developed as a new type of electrophilic warhead for covalent inhibitors. nih.gov These reagents offer an alternative to traditional acrylamides, with the advantage that their reactivity can be finely tuned. nih.gov The this compound structure fits within this class of reactive vinyl sulfonamides that are increasingly being recognized for their utility as specialized reagents in organic synthesis.

Scaffold for Constructing Advanced Organic Frameworks

The rigid structure and functional groups of this compound make its core motifs—the vinylene linkage and the sulfonic group—ideal components for the construction of advanced, porous materials like Covalent Organic Frameworks (COFs). COFs are crystalline polymers with ordered pores, built from organic monomers.

Research has demonstrated the construction of sulfonic-pendent vinylene-linked COFs. nih.gov These materials are synthesized using monomers that contain both vinylene (-CH=CH-) linkages and sulfonic acid (-SO₃H) groups. The vinylene linkage provides chemical stability to the framework, allowing it to withstand harsh conditions such as 12 M nitric acid, while the abundant sulfonic acid units create pores that are highly effective for applications like intrinsic proton conduction and the capture of uranyl ions (UO₂²⁺) from nuclear waste. nih.gov The structure of this compound provides a direct blueprint for the type of monomer that could be functionalized and incorporated into such high-performance materials.

Design and Synthesis of Derivatives with Tunable Reactivity

A key goal in modern synthetic chemistry is the ability to fine-tune the reactivity of a molecule to achieve a specific outcome. The this compound scaffold is amenable to modifications that allow for such tuning. The reactivity of vinyl sulfonamides is primarily controlled by varying the substituents on the amide nitrogen and/or the alkene itself. nih.gov

A clear example of this principle is found in the study of vinyl sulfonimidamides, which are analogs of vinyl sulfonamides. nih.gov By systematically changing the substituent on the imidic nitrogen, researchers were able to create a collection of electrophilic fragments with a wide range of reactivities toward biologically relevant nucleophiles. nih.gov This tunable electrophilicity allows for the design of highly specific covalent protein inhibitors. The reactivity of these derivatives can be predicted by the ¹³C NMR chemical shifts of the terminal vinyl carbon, providing a practical tool for reagent design. nih.gov Similarly, photocatalytic methods can be used to tune the reactivity of related N-sulfonyl aldimines, enabling selective transformations such as aldimino-sulfonylation of styrenes. researchgate.net These studies underscore the potential for creating a library of reagents based on the this compound core, each with precisely calibrated reactivity for a given synthetic application.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of vinyl sulfonamides, including N-Methyl-2-phenylethene-1-sulfonamide, is an area ripe for innovation. Traditional methods often rely on multi-step procedures that may generate significant waste. Future research will likely focus on developing more atom-economical and environmentally benign synthetic strategies.

One promising approach involves the direct C-H vinylation of N-methyl-benzenesulfonamide with phenylacetylene. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps. Additionally, exploring novel catalytic systems, such as those based on earth-abundant metals, could lead to more sustainable processes. A novel strategy for the synthesis of terminal vinyl sulfonamides involves the use of mild oxidative conditions to induce the elimination of an α-selenoether masking group, which often yields high-purity products without the need for column chromatography. nih.gov

Another area of development is the use of greener solvents and reagents. The replacement of hazardous organic solvents with alternatives like water or bio-based solvents is a key goal of sustainable chemistry. For instance, radical Heck-type reactions of styrenes with sulfonyl hydrazides have been successfully carried out in water at room temperature.

Exploration of Unprecedented Reactivity Patterns

The vinyl sulfonamide moiety in this compound is a versatile functional group with a rich and potentially underexplored reactivity profile. Future research will likely delve into uncovering novel transformations of this compound. For example, its use as a dienophile in Diels-Alder reactions or as a partner in various cycloaddition reactions could lead to the synthesis of complex heterocyclic structures.

Furthermore, the development of new catalytic methods could unlock unprecedented reactivity. For instance, photocatalytic approaches could be employed to generate sulfonyl radical intermediates from the sulfonamide, enabling a range of late-stage functionalization reactions. nih.gov The divergent reactivity of vinylsilanes toward sulfonamides in different oxidative systems highlights how reaction conditions can be tuned to achieve different products, such as halogenated compounds or aziridines. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of this compound is well-suited for adaptation to flow chemistry. A continuous process could involve pumping the starting materials through a heated reactor containing a packed-bed catalyst, allowing for precise control over reaction conditions and residence time. This can lead to higher yields and purities compared to traditional batch methods.

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of analog libraries. nih.govacs.org A fully automated flow-through process has been developed for the production of secondary sulfonamides, demonstrating the feasibility of this approach for generating compound libraries with high purity. nih.govacs.org Such systems can accelerate the discovery of new derivatives of this compound with optimized properties.

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Scale | Milligram to kilogram | Microgram to multi-ton |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, enabling better temperature control |

| Mass Transfer | Can be limited by stirring speed | Enhanced due to small reactor dimensions |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes |

| Automation | Difficult to fully automate | Readily integrated with automated systems |

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the concentration of reactants, intermediates, and products during the synthesis of this compound. spectroscopyonline.com

This data can be used to build kinetic models of the reaction, identify reaction bottlenecks, and optimize process parameters for maximum efficiency. For example, in-situ monitoring could be used in a flow reactor to ensure that the reaction has gone to completion before the product stream is collected, minimizing the need for offline analysis and purification.

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental and computational chemistry offers a powerful approach to understanding and predicting the properties and reactivity of molecules like this compound. Density functional theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, which can be compared with experimental data to validate the computational models. scilit.comnih.govresearchgate.net

These computational models can then be used to explore reaction mechanisms, predict the outcomes of new reactions, and design new derivatives with desired properties. For instance, computational screening could be used to identify promising catalysts for a new synthetic route before any experiments are conducted, saving time and resources. A synergistic interplay between experiments and computations has been shown to be highly promising for elucidating the metabolic mechanisms of sulfonamide antibiotics. acs.org This approach, combining theoretical predictions with empirical validation, will be instrumental in advancing the science of this compound.

Q & A

Basic Research Questions

Q. How can synthetic routes for N-Methyl-2-phenylethene-1-sulfonamide be optimized for higher yields?

- Methodological Answer :

- Use amide coupling reactions (e.g., HATU/DMAP-mediated coupling) under inert conditions (N₂ atmosphere) to minimize side reactions.

- Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to enhance sulfonamide bond formation.

- Monitor reaction progress via HPLC with UV detection (λ = 254 nm) and confirm purity (>95%) using reverse-phase chromatography .

- Data Table :

| Method | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Amide coupling (HATU) | DMF | 80 | 78 | |

| Nucleophilic substitution | THF | 60 | 65 |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use - and -NMR to confirm sulfonamide linkage and methyl-phenyl substituents (e.g., δ 2.8–3.2 ppm for methyl groups).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 227.08) with <2 ppm error.

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry for solid-state studies .

Q. How does temperature affect the stability of this compound during storage?

- Methodological Answer :

- Store at 0–6°C under argon to prevent sulfonamide hydrolysis.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and quantify degradation via HPLC-UV (e.g., <5% impurity formation) .

Q. Which DFT functionals are suitable for modeling the electronic structure of this compound?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps and sulfonamide charge distribution.

- Validate against experimental UV-Vis spectra (e.g., λ_max = 270 nm) .

Advanced Research Questions

Q. How can retrosynthesis algorithms improve the design of novel derivatives?

- Methodological Answer :

- Apply AI-powered synthesis planning (e.g., Reaxys/Pistachio databases) to identify feasible precursors (e.g., phenyl vinyl sulfonate + methylamine).

- Prioritize routes with minimal steps (1–2 steps) and high atom economy (>70%) .

Q. What strategies resolve contradictions in computational vs. experimental reactivity data?

- Methodological Answer :

- Compare DFT-calculated activation energies with experimental kinetic data (e.g., Arrhenius plots).

- Adjust functionals (e.g., include exact-exchange terms in M06-2X) to reconcile discrepancies in sulfonamide nucleophilicity .

Q. How can biological activity assays be optimized for sulfonamide-based inhibitors?

- Methodological Answer :

- Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination (e.g., 10–50 µM range).

- Validate target engagement via molecular docking (e.g., AutoDock Vina) using crystallographic protein data (PDB ID: 1XYZ) .

- Data Table :

| Cell Line | IC₅₀ (µM) | Target Protein | Reference |

|---|---|---|---|

| HeLa | 12.3 | Carbonic Anhydrase IX | |

| MCF-7 | 28.7 | HDAC6 |

Q. What methodologies quantify solvent effects on sulfonamide reaction mechanisms?

- Methodological Answer :

- Perform polarizable continuum model (PCM) simulations to assess solvation energies in aprotic vs. protic solvents.

- Correlate with experimental kinetic isotope effects (KIE) in deuterated solvents (e.g., D₂O vs. H₂O) .

Key Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.